Scientific Field: Organic Chemistry
Application Summary: 4-Chloro-2-methylquinoline is used in the preparation of 4-phenyl-hydrazinoquinaldine.
Results or Outcomes: The outcome of this application is the production of 4-phenyl-hydrazinoquinaldine.
Application Summary: 4-Chloro-2-methylquinoline and its thio-analogue have been synthesized to investigate their reactivity towards certain nucleophilic substitution reactions at position-4.
Method of Application: The synthesis involves chlorination of 4-hydroxy-8-methylquinolin-2 (1 H )-one with a mixture of phosphoryl chloride and phosphorus pentachloride.
Results or Outcomes: Thiation, hydrazination, azidation and amination reactions led to the formation of a series of 4-substituted 2-quinolinones (or 2-thiones).
Scientific Field: Medicinal Chemistry
Application Summary: 4-Chloro-2-methylquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
Results or Outcomes: The outcome of this application is the production of biologically and pharmaceutically active quinoline and its analogues.
Application Summary: 4-Chloro-2-methylquinoline is used in the synthesis of 2-methylquinoline.
Results or Outcomes: The outcome of this application is the production of 2-methylquinoline.
Scientific Field: Industrial Chemistry
Application Summary: 4-Chloro-2-methylquinoline is used as a chemical intermediate in various industrial applications.
Results or Outcomes: The outcome of this application is the production of various chemical products.
4-Chloro-2-methylquinoline is an organic compound belonging to the class of substituted quinolines. Quinolines are heterocyclic aromatic compounds containing a six-membered benzene ring fused with a five-membered nitrogen-containing ring called a pyridine ring. The specific substitution pattern in this case includes a chlorine atom at the 4th position and a methyl group at the 2nd position of the quinoline ring [].
The origin of 4-chloro-2-methylquinoline is likely synthetic, as it is not a commonly found natural product. Research suggests potential applications in medicinal chemistry due to the presence of the quinoline core, which is found in various bioactive molecules.
4-Chloro-2-methylquinoline has a planar structure due to the delocalization of electrons within the aromatic rings. The presence of the electronegative chlorine atom and the electron-donating methyl group can affect the overall electronic distribution of the molecule. This can influence its reactivity and potential interactions with other molecules [].
One notable aspect of the structure is the nitrogen atom in the pyridine ring. This nitrogen atom can participate in hydrogen bonding and form complexes with metal ions, which might be relevant for its potential biological activity.
Synthesis of 4-chloro-2-methylquinoline might involve methods commonly used for quinoline derivatives. These methods can include cyclization reactions starting from precursors like anilines and β-dicarbonyl compounds.
Data on the specific physical and chemical properties of 4-chloro-2-methylquinoline is scarce. However, based on the structure, it is expected to be a colorless to pale yellow solid with low water solubility due to its aromatic character. It might have moderate solubility in organic solvents like dichloromethane or chloroform. The melting and boiling points are likely to be high due to the presence of the aromatic rings [].
Irritant